molecular formula C17H19N3O4S B2856829 N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)pyridine-3-sulfonamide CAS No. 905686-61-5

N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)pyridine-3-sulfonamide

Cat. No. B2856829
CAS RN: 905686-61-5
M. Wt: 361.42
InChI Key: MYLGNNRHFONKTR-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a functional group characterized by the presence of a sulfur atom bonded to two oxygen atoms (SO2) in a structure R-SO2-NR’R’‘, where R, R’, and R’’ can be a variety of groups. Sulfonamides are known for their various biological activities and are used in many drugs, including antibiotics and diuretics .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a pyrrolidine ring, and a sulfonamide group. Pyridine is a six-membered ring with one nitrogen atom and pyrrolidine is a five-membered ring with one nitrogen atom. The ethoxyphenyl group is a phenyl ring (a six-membered carbon ring) with an ethoxy group (-O-CH2CH3) attached .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyridine and pyrrolidine rings, as well as the sulfonamide group. Pyridine is a basic aromatic heterocycle and can undergo electrophilic substitution reactions. Pyrrolidine can act as a nucleophile in reactions. The sulfonamide group can participate in a variety of reactions, including hydrolysis and displacement reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the aromatic pyridine ring, the aliphatic pyrrolidine ring, and the polar sulfonamide group .

Scientific Research Applications

Rearrangement and Synthesis of Chiral Pyrrolidin-3-ones

Research has demonstrated the synthesis and rearrangement of sulfonamides derived from serine and threonine into chiral pyrrolidin-3-ones. This process, which deviates from the expected formation of 1,4-oxazepanes, highlights the compound's utility in the synthesis of novel organic structures with potential biological activities (Králová et al., 2019).

Selenocyclisations of Homoallylic Sulfonamides

The exclusive formation of β-selanyl-pyrrolidines from selenocyclisations of homoallylic sulfonamides underscores the compound's role in the stereoselective elaboration of substituted pyrrolidines. This method emphasizes the compound's versatility in synthetic organic chemistry and its potential in creating derivatives with varied stereochemical properties (Jones et al., 2006).

Synthesis of Novel Heterocycles with Antimicrobial Activity

The synthesis of N-substituted pyrrolin-2-ones, which possess a range of biological activities including antimicrobial properties, illustrates the compound's importance in medicinal chemistry. The incorporation of sulfonamide groups into these heterocycles further exemplifies its utility in the development of new therapeutic agents (Akbari et al., 2022).

Structural Characterisation in Metal Complexes

The interaction of N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)pyridine-3-sulfonamide with metal centers to form complexes provides insight into its application in materials science. These complexes have been characterized, shedding light on the structural aspects of metal coordination with sulfonamide-containing ligands (Sousa et al., 2001).

Antibacterial Heterocyclic Compounds

The precursor's reactivity towards various active methylene compounds, leading to the synthesis of pyran, pyridine, and pyridazine derivatives with antibacterial properties, highlights its potential in the design of novel antimicrobial agents. This emphasizes the compound's role in addressing bacterial resistance through the development of new drugs (Azab et al., 2013).

Mechanism of Action

Target of Action

The compound N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide belongs to the class of sulfonamides, which are known to be synthetic antibiotics . The primary targets of sulfonamides are bacterial cells . They are used as bacteriostatic agents, inhibiting the growth of bacteria by interfering with their metabolic processes .

Mode of Action

Sulfonamides, including N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide, act by blocking the synthesis of folic acid in bacterial cells . They do this by inhibiting the enzyme dihydropteroate synthetase, which is crucial for the production of folic acid . This results in a decrease in bacterial growth and proliferation .

Biochemical Pathways

The action of sulfonamides affects the biochemical pathway of folic acid synthesis in bacteria . Folic acid is essential for the synthesis of nucleic acids and the metabolism of amino acids in bacterial cells . By inhibiting the production of folic acid, sulfonamides disrupt these vital processes, leading to a decrease in bacterial growth .

Pharmacokinetics

Sulfonamides in general are known to be well absorbed from the gastrointestinal tract and are distributed throughout the body tissues . They are metabolized in the liver and excreted in the urine .

Result of Action

The result of the action of N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide is a decrease in the growth and proliferation of bacterial cells . This is due to the disruption of folic acid synthesis, which in turn affects the synthesis of nucleic acids and the metabolism of amino acids in bacterial cells .

Action Environment

The action of N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. These include the presence of other substances that can interfere with its action, the pH of the environment, and the presence of resistant bacterial strains

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. Sulfonamides, for example, can cause allergic reactions in some individuals .

Future Directions

The future directions for research on this compound would likely involve further exploration of its biological activity, potential applications in medicine, and methods for its synthesis .

properties

IUPAC Name

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-2-24-15-7-5-14(6-8-15)20-12-13(10-17(20)21)19-25(22,23)16-4-3-9-18-11-16/h3-9,11,13,19H,2,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLGNNRHFONKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide

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